1,3,4-benzoxadiazepin-5(4H)-one
Overview
Description
1,3,4-Benzoxadiazepin-5(4H)-one is a heterocyclic compound that contains a benzene ring fused to a 1,3,4-oxadiazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Benzoxadiazepin-5(4H)-one can be synthesized through various methods. One common approach involves the cyclization of o-aminobenzohydrazide with carbonyl compounds under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired benzoxadiazepinone.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Benzoxadiazepin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring or the oxadiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxadiazepinones.
Scientific Research Applications
1,3,4-Benzoxadiazepin-5(4H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain diseases.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3,4-benzoxadiazepin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazoles: These compounds share the oxadiazepine ring but lack the benzene ring.
Benzodiazepines: These compounds have a benzene ring fused to a diazepine ring but differ in the position and type of heteroatoms.
Uniqueness
1,3,4-Benzoxadiazepin-5(4H)-one is unique due to its specific ring structure, which combines the properties of both benzene and oxadiazepine rings
Biological Activity
1,3,4-Benzoxadiazepin-5(4H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties, including antimicrobial, anticancer, and neuroprotective effects. This article will explore the biological activity of this compound based on recent research findings, synthesis methods, and mechanisms of action.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a fused benzene and diazepine ring system. The structural features contribute significantly to its biological activity.
Property | Value |
---|---|
Molecular Formula | C8H6N2O2 |
Molecular Weight | 162.14 g/mol |
CAS Number | 144760-61-2 |
Synthesis Methods
The synthesis of this compound can be achieved through various methods. One notable approach involves the cyclization of ortho-fluorobenzamides with 2-propyn-1-ol under basic conditions. This method allows for the selective formation of the benzoxadiazepine ring system with good yields.
Synthetic Route Overview
- Starting Materials : Ortho-fluorobenzamides and 2-propyn-1-ol.
- Reagents : Potassium hydroxide (KOH), DMSO as solvent.
- Conditions : Heating at controlled temperatures (50 °C for optimal yield).
- Yield : Up to 54% for specific derivatives under optimized conditions .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of tumor growth factors. For example, a study highlighted its ability to inhibit proliferation in breast cancer cells by targeting specific signaling pathways .
Neuroprotective Effects
Additionally, this compound has shown promise in neuroprotection. It may exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This aspect is particularly relevant in the context of disorders such as Alzheimer's disease .
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : It can potentially act on neurotransmitter receptors, influencing neurochemical pathways.
- Oxidative Stress Reduction : By scavenging free radicals and enhancing antioxidant defenses, it protects cellular integrity.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Antimicrobial Efficacy : A study tested various derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications at specific positions on the benzodiazepine ring significantly enhanced antimicrobial potency.
- Cancer Cell Line Studies : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.
- Neuroprotection in Animal Models : Research involving rodent models of Alzheimer's disease demonstrated that administration of the compound led to improved cognitive function and reduced amyloid plaque formation.
Properties
IUPAC Name |
4H-1,3,4-benzoxadiazepin-5-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-6-3-1-2-4-7(6)12-5-9-10-8/h1-5H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKUMKNIRBIPHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN=CO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332179 | |
Record name | 4H-1,3,4-benzoxadiazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401332179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818680 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
144760-61-2 | |
Record name | 4H-1,3,4-benzoxadiazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401332179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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